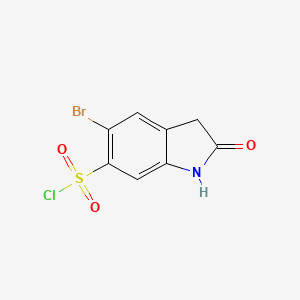
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an oxo group on the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-oxo-2,3-dihydro-1H-indole to introduce the bromine atom at the 5-position. This is followed by the introduction of the sulfonyl chloride group at the 6-position using chlorosulfonic acid. The reaction conditions often involve the use of solvents like dichloromethane and require careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The bromine atom can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as coupled products with extended carbon chains.
Applications De Recherche Scientifique
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom and oxo group can also participate in non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonamide
- 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonate
- 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonothioate
Uniqueness
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonyl chloride group makes it particularly reactive towards nucleophiles, while the bromine atom and oxo group provide additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H5BrClNO3S |
|---|---|
Poids moléculaire |
310.55 g/mol |
Nom IUPAC |
5-bromo-2-oxo-1,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO3S/c9-5-1-4-2-8(12)11-6(4)3-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) |
Clé InChI |
FXTDPGJQRRTQCC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2NC1=O)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
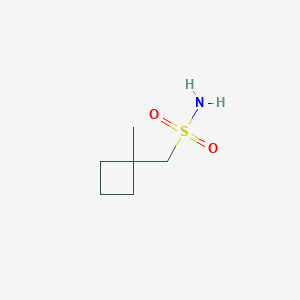
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
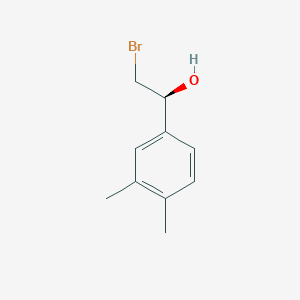
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

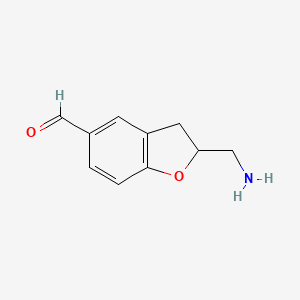
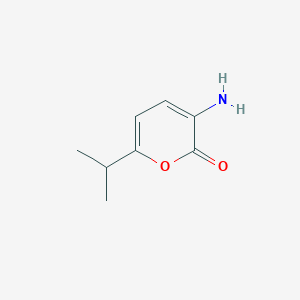

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
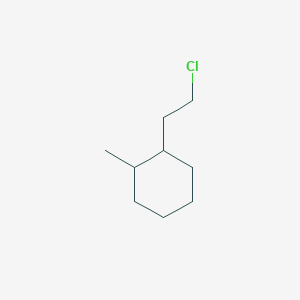
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
